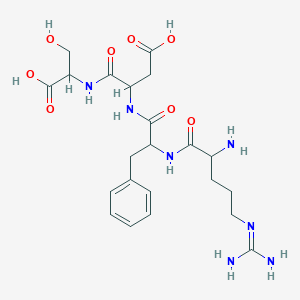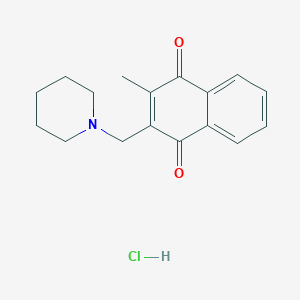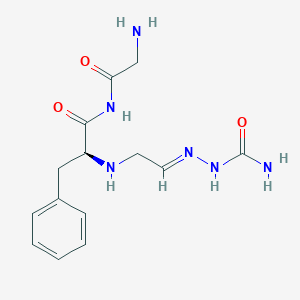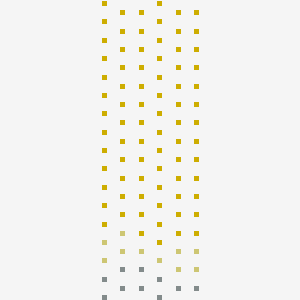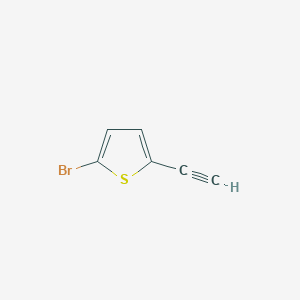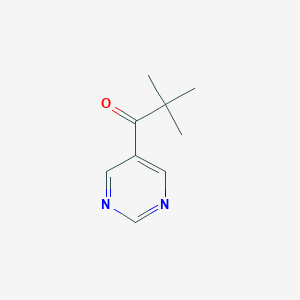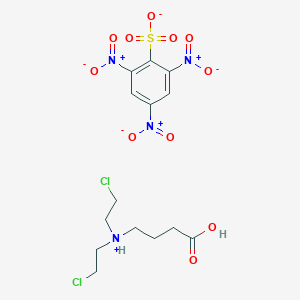
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate, also known as BCNU, is a chemotherapy drug that belongs to the family of nitrosoureas. It is used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. BCNU works by damaging the DNA of cancer cells, which in turn prevents them from dividing and growing.
Mecanismo De Acción
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate works by damaging the DNA of cancer cells. Specifically, it alkylates the DNA, which means that it adds an alkyl group to the DNA molecule. This alkyl group interferes with the normal functioning of the DNA, which prevents the cancer cells from dividing and growing.
Biochemical and Physiological Effects:
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate has both biochemical and physiological effects on the body. Biochemically, it damages the DNA of cancer cells, which prevents them from dividing and growing. Physiologically, it can cause side effects such as nausea, vomiting, hair loss, and bone marrow suppression. These side effects occur because Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate not only targets cancer cells but also affects healthy cells in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate has several advantages for lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also relatively easy to synthesize and has a long shelf life. However, Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate has several limitations as well. It can be toxic to healthy cells, which can limit its use in certain experiments. Additionally, it is a highly reactive chemical that requires careful handling and storage.
Direcciones Futuras
There are several future directions for the research and development of Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate. One direction is to develop new formulations of Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate that can be delivered directly to cancer cells, which would minimize the side effects on healthy cells. Another direction is to study the mechanisms of Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate resistance in cancer cells, which would help to develop new treatments for resistant cancers. Finally, there is a need to develop new chemotherapy drugs that are more effective and have fewer side effects than Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate.
Métodos De Síntesis
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate is synthesized by reacting 1,3-bis(2-chloroethyl)-1-nitrosourea with 2,4,6-trinitrobenzenesulfonic acid. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate is also used in research to study the mechanisms of cancer cell growth and to develop new cancer treatments.
Propiedades
Número CAS |
100700-27-4 |
|---|---|
Nombre del producto |
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate |
Fórmula molecular |
C14H18Cl2N4O11S |
Peso molecular |
521.3 g/mol |
Nombre IUPAC |
3-carboxypropyl-bis(2-chloroethyl)azanium;2,4,6-trinitrobenzenesulfonate |
InChI |
InChI=1S/C8H15Cl2NO2.C6H3N3O9S/c9-3-6-11(7-4-10)5-1-2-8(12)13;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-7H2,(H,12,13);1-2H,(H,16,17,18) |
Clave InChI |
RTUWHVZDCCZSAZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C(CC(=O)O)C[NH+](CCCl)CCCl |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C(CC(=O)O)C[NH+](CCCl)CCCl |
Otros números CAS |
100700-27-4 |
Sinónimos |
4-(Bis(2-chloroethyl)amino)butyric acid 2,4,6-trinitrobenzenesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



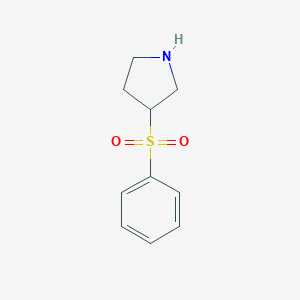

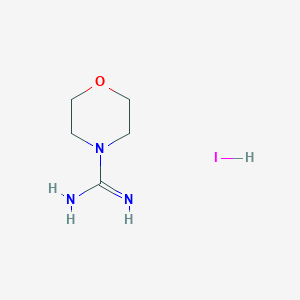
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)

